Cas no 2680542-08-7 (4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride)

4-(3-Fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride is a fluorinated piperidine derivative with potential applications in pharmaceutical and chemical research. The compound features a carboxylic acid group and a fluorophenyl moiety, which may enhance its reactivity and binding affinity in medicinal chemistry contexts. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. Its structural properties make it a valuable intermediate for synthesizing biologically active molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. The fluorine substitution can influence pharmacokinetic properties, such as metabolic stability and lipophilicity. This compound is suitable for use in exploratory research, requiring strict adherence to safe handling protocols due to its hydrochloride component.
4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride structure
2680542-08-7 structure
商品名:4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride
CAS番号:2680542-08-7
MF:C13H17ClFNO2
メガワット:273.730986356735
MDL:MFCD34186276
CID:5453407
PubChem ID:165942066

4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-Piperidinecarboxylic acid, 4-[(3-fluorophenyl)methyl]-, hydrochloride (1:1)
    • 2680542-08-7
    • 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
    • Z5085288023
    • EN300-28320626
    • 4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride
    • MDL: MFCD34186276
    • インチ: 1S/C13H16FNO2.ClH/c14-11-3-1-2-10(8-11)9-13(12(16)17)4-6-15-7-5-13;/h1-3,8,15H,4-7,9H2,(H,16,17);1H
    • InChIKey: NXAYWGHDQDJVIF-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC1=CC=CC(=C1)CC1(C(=O)O)CCNCC1

計算された属性

  • せいみつぶんしりょう: 273.0931846g/mol
  • どういたいしつりょう: 273.0931846g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 277
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų

4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28320626-10g
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
2680542-08-7 95%
10g
$4606.0 2023-09-07
Aaron
AR0282B4-100mg
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
2680542-08-7 95%
100mg
$537.00 2025-02-15
Enamine
EN300-28320626-5g
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
2680542-08-7 95%
5g
$3105.0 2023-09-07
Aaron
AR0282B4-1g
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
2680542-08-7 95%
1g
$1497.00 2025-02-15
Aaron
AR0282B4-50mg
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
2680542-08-7 95%
50mg
$368.00 2025-02-15
1PlusChem
1P02822S-250mg
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
2680542-08-7 95%
250mg
$717.00 2024-05-08
1PlusChem
1P02822S-100mg
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
2680542-08-7 95%
100mg
$522.00 2024-05-08
Aaron
AR0282B4-10g
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
2680542-08-7 95%
10g
$6359.00 2023-12-15
Enamine
EN300-28320626-0.5g
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
2680542-08-7 95%
0.5g
$835.0 2023-09-07
Enamine
EN300-28320626-5.0g
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
2680542-08-7 95%
5g
$3105.0 2023-04-29

4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride 関連文献

4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochlorideに関する追加情報

Introduction to 4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride (CAS No. 2680542-08-7)

4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride, a compound with the chemical identifier CAS No. 2680542-08-7, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a 3-fluorophenyl moiety in its structure imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its formulation in pharmaceutical preparations. This solubility advantage allows for more efficient delivery systems and improved bioavailability, which are essential considerations in medicinal chemistry. The piperidine ring is known for its ability to mimic the binding pockets of various biological targets, including enzymes and receptors, thereby facilitating the design of potent and selective inhibitors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with biological targets with greater accuracy. These studies have highlighted the potential of 4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride as a lead compound for further optimization. For instance, virtual screening campaigns have identified derivatives of this molecule that exhibit enhanced binding to specific enzymes implicated in neurological disorders.

In the realm of medicinal chemistry, the synthesis of this compound has been refined through multiple synthetic pathways, each offering distinct advantages in terms of yield, purity, and scalability. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule efficiently. These methods not only improve the overall yield but also minimize unwanted byproducts, ensuring a higher quality final product.

The pharmacological profile of 4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride has been extensively studied in preclinical models. Initial findings suggest that this compound exhibits promising activity against a range of therapeutic targets. Notably, its interaction with neurotransmitter receptors has been explored, revealing potential benefits in the treatment of conditions such as depression and anxiety disorders. The fluorine atom in the phenyl ring enhances metabolic stability, contributing to a prolonged half-life and improved pharmacokinetic properties.

Current research is focused on elucidating the mechanism of action of this compound at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in determining the three-dimensional structure of protein-ligand complexes involving this molecule. These structural insights are crucial for understanding how the compound interacts with its biological targets and for designing analogs with improved efficacy and reduced side effects.

The development of novel drug candidates often involves iterative optimization processes where various structural modifications are tested for their impact on biological activity. In the case of 4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride, researchers have explored modifications to both the piperidine ring and the phenyl substituent to enhance potency and selectivity. Such modifications can be guided by principles such as ligand-based virtual screening and structure-based drug design.

The safety profile of this compound is another critical aspect that has been thoroughly evaluated through toxicological studies. Acute toxicity assays have demonstrated that it exhibits low systemic toxicity at therapeutic doses. Additionally, chronic toxicity studies have shown no significant adverse effects over prolonged exposure periods. These findings support its potential as a safe candidate for further clinical development.

The regulatory landscape for new drug candidates requires rigorous testing to ensure safety and efficacy before they can be approved for human use. 4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride is currently undergoing preclinical testing to gather comprehensive data that will support its submission to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulatory submissions will include detailed information on its chemical synthesis, pharmacological properties, safety profile, and proposed clinical applications.

The role of computational tools in drug discovery cannot be overstated. Advanced algorithms and machine learning models are being employed to predict pharmacokinetic parameters and identify potential drug-drug interactions early in the development process. These tools help streamline the discovery pipeline by prioritizing compounds with favorable properties while minimizing costly experimental trials.

The economic impact of developing new pharmaceuticals is substantial, with significant investments required to bring a drug from discovery to market. However, compounds like 4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride offer promising avenues for innovation that could lead to breakthrough treatments for unmet medical needs. The interdisciplinary nature of pharmaceutical research underscores the importance of collaboration between chemists, biologists, pharmacologists, and clinicians.

In conclusion, 4-(3-fluorophenyl)methylpiperidine-4-carboxylic acid hydrochloride represents a compelling example of how structural features can be leveraged to develop novel therapeutic agents. Its unique combination of chemical properties makes it an attractive candidate for further exploration in medicinal chemistry. As research continues to uncover new applications and optimize its design, this compound holds significant promise for addressing various health challenges in the future.

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